molecular formula C15H11BrN2O2 B7644901 2-(4-bromophenoxy)-N-(4-cyanophenyl)acetamide

2-(4-bromophenoxy)-N-(4-cyanophenyl)acetamide

Cat. No.: B7644901
M. Wt: 331.16 g/mol
InChI Key: XSUIYNXNGKTNRV-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(4-cyanophenyl)acetamide is an organic compound that features a bromophenoxy group and a cyanophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(4-cyanophenyl)acetamide typically involves the reaction of 4-bromophenol with 2-chloro-N-(4-cyanophenyl)acetamide. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the phenoxide ion formed from 4-bromophenol displaces the chloride ion from the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(4-cyanophenyl)acetamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles.

    Reduction: The nitrile group can be reduced to an amine.

    Oxidation: The phenoxy group can undergo oxidation to form quinones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxy derivatives.

    Reduction: Formation of 2-(4-aminophenoxy)-N-(4-cyanophenyl)acetamide.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

2-(4-bromophenoxy)-N-(4-cyanophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(4-cyanophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromophenoxy and cyanophenyl groups can participate in various interactions, such as hydrogen bonding or π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(4-cyanophenyl)acetamide
  • 2-(4-fluorophenoxy)-N-(4-cyanophenyl)acetamide
  • 2-(4-methylphenoxy)-N-(4-cyanophenyl)acetamide

Uniqueness

2-(4-bromophenoxy)-N-(4-cyanophenyl)acetamide is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions. The bromine atom’s size and electronegativity can affect the compound’s electronic properties and steric hindrance, making it distinct from its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(4-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c16-12-3-7-14(8-4-12)20-10-15(19)18-13-5-1-11(9-17)2-6-13/h1-8H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUIYNXNGKTNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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